

## improving noribogaine hydrochloride yield from ibogaine demethylation

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Compound of Interest

Compound Name: Noribogaine hydrochloride

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# Technical Support Center: Synthesis of Noribogaine Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of **noribogaine hydrochloride** via the demethylation of ibogaine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the optimization of your synthesis and improve the final product yield and purity.

### **Frequently Asked Questions (FAQs)**

Q1: What are the most common reagents for the O-demethylation of ibogaine?

A1: The most frequently employed reagent for the O-demethylation of ibogaine is boron tribromide (BBr<sub>3</sub>) in an inert solvent such as methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>) or 1,2-dichloroethane. [1][2][3] Other reagents that can be used include aluminum trichloride (AlCl<sub>3</sub>), hydrobromic acid (HBr) in acetic acid, and lithium diphenylphosphine. [1][4]

Q2: Why is the purification of noribogaine so critical?

A2: Purification is crucial to remove any unreacted ibogaine.[3] Ibogaine is a Schedule I controlled substance in the United States and possesses hallucinogenic properties.[1][4]







Therefore, ensuring that the final noribogaine product is free from ibogaine contamination is essential for regulatory compliance and safety.[1][3]

Q3: How can I convert noribogaine free base to noribogaine hydrochloride?

A3: To convert the purified noribogaine free base to its hydrochloride salt, dissolve the free base in a dry, non-polar solvent like diethyl ether. Then, add an anhydrous solution of hydrogen chloride (HCl) in diethyl ether.[3][5] The **noribogaine hydrochloride** will precipitate as a white solid, which can then be collected by filtration, washed with dry diethyl ether, and dried under a vacuum.[3][5]

Q4: What are the expected yields for the demethylation of ibogaine?

A4: Yields can vary depending on the specific protocol and purification methods used. However, yields of the noribogaine free base after purification by column chromatography can be around 89%.[5] Subsequent conversion to the hydrochloride salt is typically a high-yielding step.

### **Troubleshooting Guide**

### Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Solution(s)
Low Yield of Noribogaine	Incomplete reaction. 2.     Degradation of the product during reaction or workup. 3.     Loss of product during purification steps.	1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or the amount of demethylating agent if starting material is still present. 2. Maintain strict control over the reaction temperature; for BBr <sub>3</sub> , reactions are often started at low temperatures (e.g., -78°C to 0°C) and allowed to warm to room temperature.[6] Ensure the quenching step is performed carefully, for example, by slowly adding methanol.[3] 3. Optimize purification procedures. For column chromatography, ensure the correct stationary and mobile phases are used to achieve good separation without excessive product loss. In liquid-liquid extractions, perform multiple extractions to ensure complete transfer of the product.
Presence of Unreacted Ibogaine in the Final Product	<ol> <li>Insufficient demethylating agent.</li> <li>Short reaction time.</li> <li>Inefficient purification.</li> </ol>	1. Use a stoichiometric excess of the demethylating agent (e.g., 1-3 molar equivalents of BBr <sub>3</sub> ).[7] 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC. 3. Employ more rigorous purification

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		methods. Silica gel column chromatography is effective.[3] For very high purity requirements, preparative HPLC or the use of solid- support purification methods
		can be employed to effectively remove residual ibogaine.[1]
Formation of Multiple Byproducts	1. Reaction temperature is too high. 2. Presence of moisture or other reactive impurities. 3. The demethylating agent is not selective.	1. Carefully control the reaction temperature throughout the addition of the reagent and the course of the reaction. 2. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. 3. While BBr <sub>3</sub> is generally effective for aryl methyl ether cleavage,[8] consider protecting other sensitive functional groups in the molecule if they are present and susceptible to the reaction conditions.
Difficulty in Isolating the Noribogaine Hydrochloride Salt	1. Presence of water in the solvent. 2. Incorrect stoichiometry of HCI.	1. Use anhydrous solvents for the salt formation. The presence of water can interfere with the precipitation of the hydrochloride salt. 2. Typically, 1.5 equivalents of an anhydrous HCl solution are used to ensure complete conversion to the salt.[5]



#### **Data Presentation**

Table 1: Comparison of Common Demethylation Reagents

Reagent	Typical Solvent	Reaction Temperature	Advantages	Disadvantages
Boron tribromide (BBr <sub>3</sub> )	Methylene chloride, 1,2- Dichloroethane	-78°C to Room Temperature	High efficiency for aryl methyl ether cleavage, relatively mild conditions.[6][8]	Highly reactive with water and moisture-sensitive,[6] corrosive.
Aluminum trichloride (AICI <sub>3</sub> )	Methylene chloride	Room Temperature to Reflux	Strong Lewis acid, effective for demethylation.[6]	Can be less selective than BBr <sub>3</sub> , may require higher temperatures.
Hydrobromic acid (HBr) in Acetic Acid	Acetic Acid	Reflux	Can be effective for cleaving phenolic ethers. [4][8]	Requires high temperatures, which may not be suitable for sensitive substrates.[8]

# Experimental Protocols Protocol 1: Demethylation of Ibogaine using Boron Tribromide

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve ibogaine in anhydrous 1,2-dichloroethane.
- Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of boron tribromide (BBr<sub>3</sub>) in methylene chloride dropwise to the stirred solution.



- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the ibogaine spot is no longer visible.
- Quenching: Carefully quench the reaction by the slow addition of methanol. This will dissolve the precipitated solids and destroy any excess BBr<sub>3</sub>.
- Workup: Remove the solvent under reduced pressure. The resulting crude noribogaine can then be carried forward to the purification step.

### Protocol 2: Purification of Noribogaine Free Base by Column Chromatography

- Column Preparation: Pack a silica gel column with a suitable non-polar solvent, such as hexane.
- Loading: Dissolve the crude noribogaine in a minimal amount of the mobile phase and load it onto the column.
- Elution: Elute the column with a solvent system of increasing polarity. A common system is a mixture of ethyl acetate and hexane, with a small amount of ammonium hydroxide (e.g., 1%) to keep the amine deprotonated.[5]
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure noribogaine.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified noribogaine free base as a white amorphous solid.[5]

### **Protocol 3: Conversion to Noribogaine Hydrochloride**

- Dissolution: Dissolve the purified noribogaine free base in anhydrous diethyl ether.
- Precipitation: To the stirred solution, add an anhydrous solution of hydrogen chloride in diethyl ether (e.g., 3 M, 1.5 equivalents).[5]



- Isolation: A white solid of **noribogaine hydrochloride** will precipitate. Collect the solid by vacuum filtration.
- Washing and Drying: Wash the collected solid several times with dry diethyl ether and then dry it under a vacuum to obtain the final product.[5]

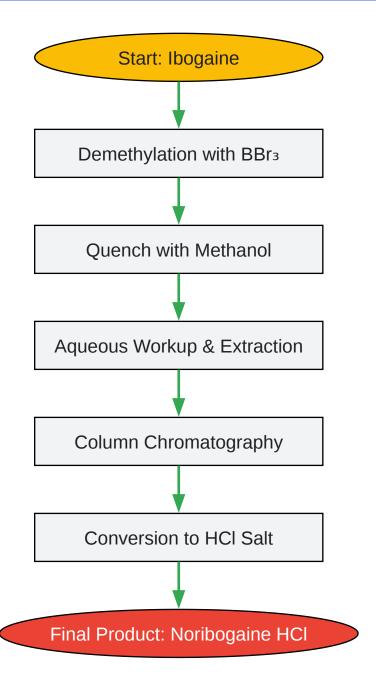
### **Visualizations**



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Caption: Chemical pathway from Ibogaine to Noribogaine Hydrochloride.

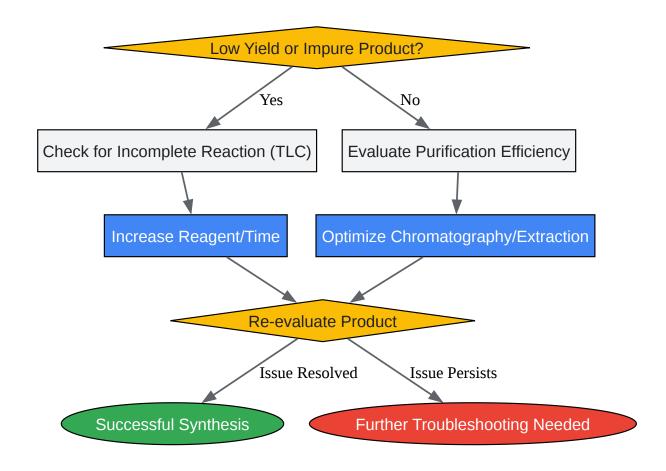




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Caption: General experimental workflow for Noribogaine HCl synthesis.





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Caption: Decision tree for troubleshooting synthesis issues.

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